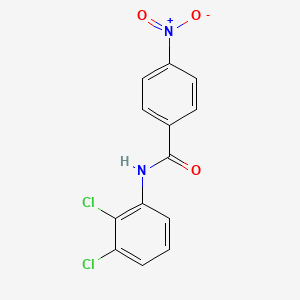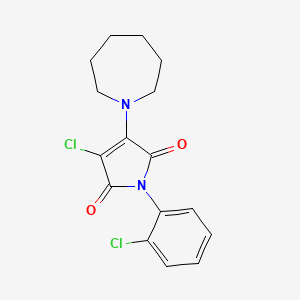
3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione often involves palladium-catalyzed aryl-aryl coupling reactions, such as the Suzuki coupling. For instance, polymers containing the 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) unit, which shares a similar pyrrolo[3,4-c]pyrrole-1,4-dione core with the target compound, are synthesized using this method, resulting in materials with strong photoluminescence and good solubility in common organic solvents (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often features a rigid framework comprising several aromatic rings connected via single bonds. For example, the crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione reveals a molecule consisting of three rigid rings, displaying a synclinal conformation of terminal phenyl rings with respect to the central pyrrolidine ring, which is indicative of the structural rigidity and complexity of such compounds (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
Compounds with a pyrrolo[3,4-c]pyrrole-1,4-dione core participate in a variety of chemical reactions, contributing to the synthesis of complex molecular architectures. For instance, 3-amino-4-(3-indolyl)pyrrolin-2,5-diones can be condensed with aldehydes and ketones to yield imines, which under Pictet-Spengler conditions do not cyclize to pyrrolo-β-carbolines but readily form pyrrolo[3′,4′:2,3]azepino[4,5,6-cd]indole-8,10-diones, showcasing the versatility of these compounds in synthetic organic chemistry (Mahboobi et al., 2000).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility and photoluminescence, are crucial for their potential applications. For example, polymers containing DPP units are known for their good solubility in organic solvents like chloroform and their strong photoluminescence, which are essential characteristics for materials intended for electronic applications (Zhang & Tieke, 2008).
Applications De Recherche Scientifique
Optical and Electronic Properties
"Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties" by Grzybowski and Gryko (2015) discusses the broad applications of diketopyrrolopyrroles, which include "3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione," in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. These compounds are highly valued for their straightforward synthesis, good stability, and near-unity fluorescence quantum yield, making them continue to attract interest for various real-world applications (Grzybowski & Gryko, 2015).
Bioactive Molecules and Medicinal Chemistry
In "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Li Petri et al. (2021) elaborate on the significance of the pyrrolidine ring, part of the structure of "this compound," in medicinal chemistry. The pyrrolidine ring is utilized widely in compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, which is crucial for the development of new drugs with diverse biological profiles (Li Petri et al., 2021).
Environmental Impact and Degradation
"Chlorophenols in Municipal Solid Waste Incineration: A review" by Peng et al. (2016) discusses chlorophenols, similar in structure to "this compound," as major precursors of dioxins in chemical and thermal processes, including municipal solid waste incineration. This review underlines the environmental impact of chlorophenol derivatives and their role in the formation of dioxins, emphasizing the need for strategies to mitigate their presence in emissions (Peng et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-7-3-4-8-12(11)20-15(21)13(18)14(16(20)22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNUZHYRCRNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324572 | |
| Record name | 3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647143 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303035-94-1 | |
| Record name | 3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

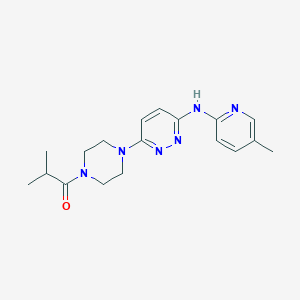
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)
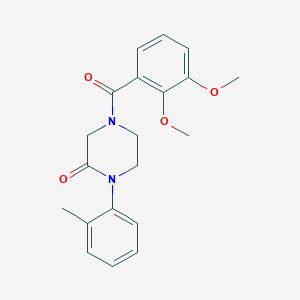
![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)
![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)
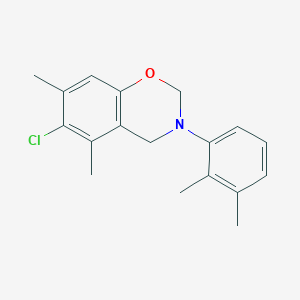
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)
